Sulindac Sulfone Sulindac Sulfone Sulindac sulfone is a sulfone metabolite of sulindac that inhibits cell growth by inducing apoptosis independently of cyclooxygenase inhibition. It inhibits the development and induces regression of premalignant adenomatous polyps. Lipoxygenase and Cox-2 inhibitor. It has a role as a cyclooxygenase 2 inhibitor, an EC 1.13.11.34 (arachidonate 5-lipoxygenase) inhibitor and an apoptosis inducer. It is a sulfone, a monocarboxylic acid and an organofluorine compound. It is functionally related to a sulindac.
Exisulind is an inactive metabolite of the nonsteroidal, anti-inflammatory agent sulindac. After oral administration, sulindac undergoes extensive biotransformation including irreversible oxidation to sulindac sulfone. Approximately, one half of an administered dose of sulindac is eliminated through the urine, mostly as the conjugated sulfone metabolite. (NCI04)
EXISULIND is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 7 investigational indications.
inhibits K-ras-dependent cyclooxygenase-2; sulfated analog of indomethacin;; CP248 is an antineoplastic agent that fosters microtubule depolymerization; structure in first source
Brand Name: Vulcanchem
CAS No.: 59864-04-9
VCID: VC0527682
InChI: InChI=1S/C20H17FO4S/c1-12-17(9-13-3-6-15(7-4-13)26(2,24)25)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9-
SMILES: Array
Molecular Formula: C20H17FO4S
Molecular Weight: 372.4 g/mol

Sulindac Sulfone

CAS No.: 59864-04-9

Cat. No.: VC0527682

Molecular Formula: C20H17FO4S

Molecular Weight: 372.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Sulindac Sulfone - 59864-04-9

Specification

CAS No. 59864-04-9
Molecular Formula C20H17FO4S
Molecular Weight 372.4 g/mol
IUPAC Name 2-[(3Z)-6-fluoro-2-methyl-3-[(4-methylsulfonylphenyl)methylidene]inden-1-yl]acetic acid
Standard InChI InChI=1S/C20H17FO4S/c1-12-17(9-13-3-6-15(7-4-13)26(2,24)25)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9-
Standard InChI Key MVGSNCBCUWPVDA-MFOYZWKCSA-N
Isomeric SMILES CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)S(=O)(=O)C)C=CC(=C2)F)CC(=O)O
Canonical SMILES CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)(=O)C)C=CC(=C2)F)CC(=O)O
Appearance Solid powder

Introduction

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Molecular Formula

The compound’s systematic IUPAC name is 2-[(3Z)-6-fluoro-2-methyl-3-[(4-methylsulfonylphenyl)methylidene]inden-1-yl]acetic acid, reflecting its Z-configuration at the benzylidene double bond . Its molecular formula is C₂₀H₁₇FO₄S, with a molecular weight of 372.4 g/mol . The structure features a central indene ring substituted at position 5 with fluorine, position 2 with methyl, and position 1 with a p-methylsulfonylbenzylidene group, while position 3 is functionalized with an acetic acid side chain (Figure 1) .

Stereochemistry and Computational Descriptors

The Z-configuration arises from the spatial arrangement of the methylsulfonylbenzylidene moiety relative to the indene core, as confirmed by its SMILES notation (CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)S(=O)(=O)C)C=CC(=C2)F)CC(=O)O) and InChIKey (MVGSNCBCUWPVDA-MFOYZWKCSA-N) . Computational models predict a planar geometry for the indene ring system, with the methylsulfonyl group contributing to dipole interactions due to its electron-withdrawing nature .

Synthesis and Manufacturing Processes

Key Synthetic Routes

The synthesis of (Z)-5-fluoro-2-methyl-1-[p-(methylsulfonyl)benzylidene]indene-3-acetic acid typically involves a multi-step sequence starting from substituted indanones and aldehydes. A representative pathway, adapted from patents , is outlined below:

  • Aldol Condensation:

    • Reaction of 5-fluoro-2-methylindan-3-one with p-methylsulfonylbenzaldehyde under acidic conditions yields the benzylidene intermediate.

    • Stereochemical control (Z/E selectivity) is achieved via temperature modulation and catalytic additives .

  • Side Chain Introduction:

    • The acetic acid moiety is introduced through alkylation or ester hydrolysis. For example, methyl ester precursors are saponified using aqueous NaOH .

  • Oxidation of Sulfur Groups:

    • Thioether intermediates (e.g., p-methylthiobenzylidene derivatives) are oxidized to sulfones using agents like m-chloroperbenzoic acid .

Table 1: Synthetic Intermediates and Conditions

StepReagents/ConditionsProductYield
Aldol Condensationp-methylsulfonylbenzaldehyde, HCl, refluxBenzylidene-indanone65–70%
Ester HydrolysisNaOH, MeOH/H₂OCarboxylic acid>90%
Sulfur Oxidationm-CPBA, CH₂Cl₂Sulfone85%

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) due to its hydrophobic indene and sulfonyl groups . It is soluble in polar organic solvents like dimethyl sulfoxide (DMSO) and methanol. Stability studies indicate degradation under alkaline conditions (pH > 9), necessitating storage at 4°C in inert atmospheres .

Spectroscopic Characterization

  • NMR:

    • ¹H NMR (CDCl₃): δ 7.85 (d, J=8.4 Hz, 2H, ArH), 7.45 (d, J=8.4 Hz, 2H, ArH), 6.95 (m, 2H, indene-H), 3.10 (s, 3H, SO₂CH₃), 2.35 (s, 3H, CH₃) .

  • Mass Spectrometry:

    • ESI-MS: m/z 373.1 [M+H]⁺ .

Pharmacological Profile

Mechanism of Action

Exisulind operates through dual pathways:

  • Cyclooxygenase-2 (COX-2) Inhibition: Suppresses prostaglandin synthesis by binding to the COX-2 active site (IC₅₀ = 0.8 μM) .

  • Apoptosis Induction: Activates caspase-3 and -9 via phosphodiesterase (PDE) inhibition, elevating intracellular cAMP levels .

Therapeutic Applications

  • Oncology: Demonstrates efficacy in preclinical models of colorectal and prostate cancer by inducing tumor cell apoptosis .

  • Anti-Inflammatory Therapy: Reduces edema and cytokine production in murine arthritis models .

Table 2: Biological Activity Data

AssayModelEffectEC₅₀/IC₅₀
COX-2 InhibitionIn vitro enzymaticInhibition0.8 μM
Apoptosis InductionHT-29 cellsCaspase-3 activation10 μM
Tumor GrowthMin mouse (CRC)60% reduction10 mg/kg/day

Research and Clinical Applications

Preclinical Studies

In the Min mouse model of familial adenomatous polyposis, exisulind reduced intestinal polyp count by 60% at 10 mg/kg/day, outperforming sulindac sulfide (parent compound) . Mechanistic studies attribute this to PDE4/7 inhibition and subsequent β-catenin pathway suppression .

Clinical Trials

Phase II trials for actinic keratosis showed a 40% complete response rate with topical exisulind, though systemic absorption remained a concern . No Phase III trials have been initiated due to mixed efficacy and toxicity profiles.

Analytical Characterization

Chromatographic Methods

  • HPLC: C18 column, 70:30 acetonitrile/water (0.1% TFA), retention time = 12.3 min .

  • Chiral Separation: Requires cellulose-based columns to resolve Z/E isomers .

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